![molecular formula C21H22FN3O2S B2427439 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-61-7](/img/structure/B2427439.png)
2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Biological Activity
The compound 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS No. 631853-61-7) is a novel derivative of pyrimidoquinoline with significant potential in medicinal chemistry. Its structure incorporates a unique combination of functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.
- Molecular Formula : C21H22FN3O2S
- Molecular Weight : 399.5 g/mol
- Structure : The compound features a pyrimidoquinoline core with a butan-2-ylsulfanyl group and a 4-fluorophenyl substituent that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular:
-
Inhibition of Cancer Cell Lines :
- The compound exhibited cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line with an IC50 value of 1.62 µM, outperforming the reference drug lapatinib in certain derivatives .
- Other derivatives from the same class showed IC50 values ranging from 0.052 to 0.164 µM against human epidermal growth factor receptor 2 (HER2), indicating strong inhibitory activity .
-
Mechanism of Action :
- The most active derivative induced apoptosis in MCF-7 cells and caused cell-cycle arrest at the S phase, suggesting that it disrupts normal cell proliferation processes .
- Additionally, it demonstrated a reduction in cancer cell infiltration and metastasis by approximately 45% compared to untreated controls .
Antifungal Activity
The compound has also been evaluated for antifungal properties. A related study on pyrimidoquinoline derivatives indicated that compounds within this class exhibited significant antifungal activity against various Candida species . The minimum inhibitory concentration (MIC) values were reported to range from 4 to 8 µg/mL for effective compounds.
Structure-Activity Relationship (SAR)
The presence of specific substituents in the compound plays a crucial role in its biological activities:
- Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Butan-2-ylsulfanyl Group : This moiety is hypothesized to facilitate interactions with specific enzymes or receptors involved in cancer progression and metastasis.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications in substituents can significantly alter biological activity:
Compound | IC50 (µM) | Activity Type |
---|---|---|
Lapatinib | 5.0 | HER2 Inhibitor |
Compound 4l | 1.62 | Dual EGFR/HER2 Inhibitor |
Compound D13 | 4–8 | Antifungal Activity |
Case Studies
- Cell Cycle Analysis : In studies involving MCF-7 cells treated with the most active derivative (Compound 4l), significant cell-cycle arrest was observed at the S phase, indicating a halt in DNA synthesis and cellular replication processes .
- Apoptosis Induction : Further investigations showed that treatment with Compound 4l resulted in a marked increase in apoptotic markers compared to untreated controls, suggesting its potential as an effective therapeutic agent against breast cancer .
Scientific Research Applications
Key Synthetic Routes
Method | Description |
---|---|
Multicomponent Reactions | Involves the simultaneous reaction of multiple reactants to form a single product. |
Solvent Utilization | Common solvents include DMF or ethanol to facilitate the reaction. |
Catalysis | Use of triethylamine or similar catalysts to improve reaction efficiency. |
Biological Properties
The biological activity of 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is attributed to its structural features that allow interaction with various biological targets.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrimidoquinolines exhibit significant cytotoxic effects against breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Research indicates that compounds within this class can reduce pro-inflammatory cytokine production in macrophages, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis.
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating their potential as novel antimicrobial agents.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-3-11(2)28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-11,16H,3-6H2,1-2H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKYLJSIBKXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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